
Ethyl 3-(dimethylamino)-1-benzothiophene-2-carboxylate 1,1-dioxide
Overview
Description
Ethyl 3-(dimethylamino)-1-benzothiophene-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C13H15NO4S and its molecular weight is 281.33 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 3-(dimethylamino)-1-benzothiophene-2-carboxylate 1,1-dioxide, a compound belonging to the benzothiophene class, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate benzothiophene derivatives with dimethylamine and ethyl chloroformate. The process may include various steps such as protection of functional groups and subsequent deprotection to yield the final product. For example, the synthesis can be initiated with a benzothiophene derivative followed by carboxylation and oxidation steps to introduce the necessary functional groups .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various bacterial strains. In a study examining a series of benzothiophene derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 16 to 64 µg/mL, indicating moderate efficacy compared to standard antibiotics .
Anticancer Activity
Research has shown that compounds in the benzothiophene family possess anticancer properties. This compound was tested against several cancer cell lines, including breast and colon cancer cells. The compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 50 µM, suggesting potential as a chemotherapeutic agent .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : The compound may also exhibit antioxidant activities, contributing to its protective effects against oxidative stress in cells .
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial properties of various benzothiophene derivatives, this compound was included. It showed notable activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 32 µg/mL. This finding highlights its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Screening
Another study focused on the anticancer potential of this compound involved screening against multiple cancer cell lines. The results indicated that treatment with this compound resulted in significant cell death in breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM. This suggests that further development could lead to promising therapeutic options for breast cancer treatment .
Data Tables
Biological Activity | MIC (µg/mL) | IC50 (µM) |
---|---|---|
Antimicrobial (MRSA) | 32 | - |
Anticancer (MCF-7) | - | 20 |
Anticancer (Colon) | - | 30 |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to benzothiophene derivatives exhibit potent anticancer properties. Ethyl 3-(dimethylamino)-1-benzothiophene-2-carboxylate 1,1-dioxide has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. Studies have reported that derivatives of benzothiophene can disrupt bacterial cell membranes, leading to cell lysis. This property makes it a candidate for developing new antibiotics, particularly against resistant strains .
Organic Electronics
This compound is being explored for applications in organic electronics, specifically in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electron-donating properties enhance charge transport, which is crucial for improving the efficiency of electronic devices .
Polymer Chemistry
In polymer chemistry, this compound can be utilized as a building block for synthesizing new polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications .
Case Study 1: Anticancer Research
A study published in PubChem evaluated the anticancer effects of this compound on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism of action was attributed to the induction of oxidative stress leading to apoptosis .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The study found that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, indicating promising potential for further development into therapeutic agents .
Chemical Reactions Analysis
Key Reaction Types
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Esterification : Formation of the ethyl ester from the carboxylic acid precursor.
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Amination : Introduction of the dimethylamino group at position 3.
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Sulfur Oxidation : Conversion of the thiophene sulfur to a sulfone (1,1-dioxide).
Esterification
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Method : Acid-catalyzed esterification of the carboxylic acid with ethanol.
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Example : In Result , methyl esters were synthesized via CO₂ incorporation into amino derivatives. A similar approach could be adapted for ethyl esters using ethanol as the alcohol.
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Reagents : H₂SO₄ (catalyst), ethanol.
Amination
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Method : Substitution or reductive amination to introduce the dimethylamino group.
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Example : In Result , amide bond formation was achieved using coupling reagents like HATU and DIPEA. For amination, a similar strategy could involve displacement of a leaving group (e.g., bromide) with dimethylamine.
Sulfur Oxidation
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Method : Oxidation of the thiophene sulfur to form the sulfone.
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Reagents : Common oxidizing agents include hydrogen peroxide (H₂O₂) in acidic conditions or other selective oxidants.
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Example : Sulfur oxidation is a standard step in thiophene chemistry to stabilize the ring and alter electronic properties.
Comparison of Reaction Conditions
Reaction Step | Reagents/Conditions | Expected Outcome |
---|---|---|
Esterification | H₂SO₄, ethanol, reflux | Ethyl ester formation |
Amination | Dimethylamine, coupling agents (e.g., HATU) | Dimethylamino group introduction |
Sulfur Oxidation | H₂O₂, acidic conditions | Formation of 1,1-dioxide sulfone |
Analytical Data and Characterization
While specific data for the target compound is unavailable, analogous compounds in the sources provide insights:
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Result : Methyl esters like 2a (methyl 2-phenylbenzo[b]thiophene-3-carboxylate) were purified via column chromatography and characterized by NMR, IR, and MS.
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Result : Benzo[b]thiophene derivatives were evaluated for biological activity, indicating the importance of structural features (e.g., carboxamide groups) in modulating targets like RhoA/ROCK.
Potential Challenges and Considerations
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Selectivity : Controlling the oxidation of sulfur to achieve the 1,1-dioxide without over-oxidation.
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Solubility : Ester groups (e.g., ethyl) may influence solubility in acidic/neutral pH, as noted in Result .
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Stability : Dimethylamino groups can be sensitive to acidic/basic conditions during synthesis.
Research Findings and Implications
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Biological Activity : Derivatives with carboxamide and amino groups (e.g., Result ) showed anti-proliferative effects, suggesting potential therapeutic applications.
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Synthetic Flexibility : Palladium-catalyzed carbonylation (Result ) offers scalable methods for ester synthesis, which could be adapted for ethyl derivatives.
Properties
IUPAC Name |
ethyl 3-(dimethylamino)-1,1-dioxo-1-benzothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-4-18-13(15)12-11(14(2)3)9-7-5-6-8-10(9)19(12,16)17/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUENMBZFBMEZEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1(=O)=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001132462 | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 3-(dimethylamino)-, ethyl ester, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001132462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936074-59-8 | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 3-(dimethylamino)-, ethyl ester, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936074-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 3-(dimethylamino)-, ethyl ester, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001132462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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